molecular formula C19H16FNO B8157874 3'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine

3'-(Benzyloxy)-5-fluoro-[1,1'-biphenyl]-3-amine

Cat. No.: B8157874
M. Wt: 293.3 g/mol
InChI Key: XNATVRZTAVVVMS-UHFFFAOYSA-N
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Description

3’-(Benzyloxy)-5-fluoro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group at the 3’ position, a fluorine atom at the 5 position, and an amine group at the 3 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(Benzyloxy)-5-fluoro-[1,1’-biphenyl]-3-amine typically involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of readily available raw materials, low-toxicity reagents, and efficient reaction conditions ensures high yields and cost-effectiveness .

Mechanism of Action

The mechanism of action of 3’-(Benzyloxy)-5-fluoro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-fluoro-5-(3-phenylmethoxyphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO/c20-17-9-16(10-18(21)12-17)15-7-4-8-19(11-15)22-13-14-5-2-1-3-6-14/h1-12H,13,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNATVRZTAVVVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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